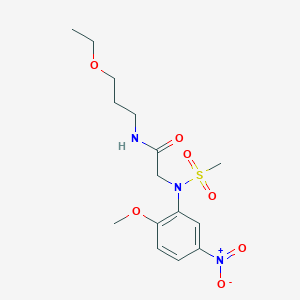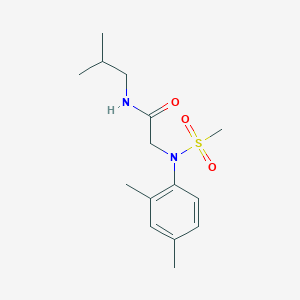![molecular formula C20H21ClN2O B4974073 N-benzyl-N-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}ethanamine](/img/structure/B4974073.png)
N-benzyl-N-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}ethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-benzyl-N-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}ethanamine, also known as CNO, is a chemical compound that has gained significant attention in scientific research due to its unique properties. CNO is a synthetic compound that is structurally similar to clozapine, an antipsychotic drug. However, unlike clozapine, CNO does not have any known clinical applications and is primarily used as a research tool.
作用机制
N-benzyl-N-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}ethanamine acts as an agonist of DREADDs, which are G protein-coupled receptors that are designed to be activated by specific ligands. When N-benzyl-N-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}ethanamine binds to DREADDs, it activates a signaling cascade that leads to the activation or inhibition of specific neurons. This allows researchers to selectively manipulate the activity of specific neurons in the brain and study their function.
Biochemical and Physiological Effects:
N-benzyl-N-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}ethanamine has been shown to have a variety of biochemical and physiological effects in animal models. These effects include the activation of specific neurons in the brain, the modulation of neurotransmitter release, and the regulation of gene expression in specific cells. N-benzyl-N-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}ethanamine has also been shown to have anti-inflammatory effects in some animal models.
实验室实验的优点和局限性
One of the main advantages of using N-benzyl-N-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}ethanamine in lab experiments is its selectivity for DREADDs, which allows for the selective activation or inhibition of specific neurons in the brain. This makes it a powerful tool for studying the function of specific neural circuits and their role in various physiological and pathological processes.
However, there are also some limitations to using N-benzyl-N-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}ethanamine in lab experiments. One limitation is that it can have off-target effects on other receptors or signaling pathways, which can complicate the interpretation of experimental results. Additionally, N-benzyl-N-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}ethanamine is a synthetic compound that is not found naturally in the body, which can limit its translational potential to clinical applications.
未来方向
There are several future directions for research on N-benzyl-N-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}ethanamine and its applications. One area of research is focused on developing more selective DREADDs that can be activated by even more specific ligands. This would increase the specificity of N-benzyl-N-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}ethanamine as a research tool and reduce the likelihood of off-target effects.
Another area of research is focused on using N-benzyl-N-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}ethanamine to study the function of specific neural circuits in disease models. For example, N-benzyl-N-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}ethanamine could be used to study the role of specific neurons in the development of neurological disorders such as Parkinson's disease or Alzheimer's disease.
Finally, there is also interest in exploring the potential therapeutic applications of N-benzyl-N-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}ethanamine. While N-benzyl-N-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}ethanamine is currently only used as a research tool, its unique properties and selectivity for specific neurons make it a promising candidate for the development of new treatments for neurological and psychiatric disorders.
Conclusion:
In conclusion, N-benzyl-N-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}ethanamine, or N-benzyl-N-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}ethanamine, is a synthetic compound that has gained significant attention in scientific research due to its unique properties as a selective agonist of DREADDs. N-benzyl-N-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}ethanamine has been used extensively as a research tool to study the function of specific neurons in the brain and has potential applications in the development of new treatments for neurological and psychiatric disorders.
合成方法
N-benzyl-N-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}ethanamine can be synthesized using a multistep process that involves the reaction of several chemical reagents. One of the most commonly used methods involves the reaction of 2-(4-chlorophenyl)-5-methyl-1,3-oxazole-4-carbaldehyde with benzylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified using chromatography techniques to obtain pure N-benzyl-N-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}ethanamine.
科学研究应用
N-benzyl-N-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}ethanamine has been used extensively in scientific research as a tool to study the function of specific neurons in the brain. N-benzyl-N-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}ethanamine is a selective agonist of the designer receptor exclusively activated by designer drugs (DREADDs), which are engineered G protein-coupled receptors that can be selectively activated by specific ligands. By using N-benzyl-N-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}ethanamine to activate DREADDs in specific neurons, researchers can study the function of these neurons and their role in various physiological and pathological processes.
属性
IUPAC Name |
N-benzyl-N-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O/c1-3-23(13-16-7-5-4-6-8-16)14-19-15(2)24-20(22-19)17-9-11-18(21)12-10-17/h4-12H,3,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEDDWLNYISAMBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)CC2=C(OC(=N2)C3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-N-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}ethanamine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-{[(4-nitrophenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4973997.png)
![5-{3-bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4974003.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-4,5-dimethoxy-2-nitrobenzamide](/img/structure/B4974021.png)

![6-chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine hydrobromide](/img/structure/B4974036.png)
![5-[(4-cyclohexyl-1,4-diazepan-1-yl)carbonyl]-N-isobutyl-2-pyridinamine](/img/structure/B4974042.png)


![N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]-N~1~-3-pyridinylglycinamide](/img/structure/B4974063.png)


![6-(5-bromo-2-methoxyphenyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4974093.png)
![N-(5-bromo-2-pyridinyl)-2-[(5-ethyl-4-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B4974101.png)